Ethyl 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-pyrimidin-2-YL]sulfonyl}butanoate
Description
Properties
IUPAC Name |
ethyl 4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O5S/c1-3-28-16(24)9-6-10-29(25,26)17-22-13(11-15(23-17)18(19,20)21)12-7-4-5-8-14(12)27-2/h4-5,7-8,11H,3,6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJZNHIAJMFRTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ethyl 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-pyrimidin-2-YL]sulfonyl}butanoate typically involves multiple steps, starting with the synthesis of key intermediates.
Synthesis of Intermediates:
Start with the preparation of 4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine through the cyclization of appropriate precursors under acidic or basic conditions.
Introduce the sulfonyl group via sulfonylation reactions using sulfonyl chlorides and a base such as triethylamine.
Final Assembly:
The intermediate is then reacted with ethyl butanoate under controlled conditions to form the final product.
Conditions such as temperature, solvent, and catalysts (e.g., Palladium-based catalysts) are optimized to maximize yield and purity.
Industrial Production Methods
Industrial-scale production may involve continuous flow synthesis to enhance efficiency and scalability. Key considerations include:
Optimizing reaction conditions: Temperature, pressure, and solvent choice to maximize yield and minimize byproducts.
Purification: Employing techniques such as recrystallization, distillation, or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Ethyl 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-pyrimidin-2-YL]sulfonyl}butanoate: undergoes various chemical reactions based on its functional groups:
Types of Reactions
Oxidation: The presence of the methoxy group and pyrimidine ring allows for oxidation under strong oxidative conditions (e.g., using potassium permanganate).
Reduction: Can be reduced using agents such as sodium borohydride, primarily affecting the pyrimidine ring.
Substitution: The sulfonyl and ester groups are prone to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles (amines, alcohols).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Reduced derivatives of pyrimidine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions, enhancing the reactivity of metals.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibitors: Potential to act as inhibitors for specific enzymes due to its structural features.
Protein Binding Studies: Utilized in research to understand protein-ligand interactions.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science: Incorporated into polymers and materials for enhancing physical properties.
Agrochemicals: Evaluated for its potential use in pesticides and herbicides.
Mechanism of Action
The mechanism of action for Ethyl 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-pyrimidin-2-YL]sulfonyl}butanoate involves its interaction with molecular targets, often proteins or enzymes. Key points include:
Binding to Active Sites: The compound can bind to the active sites of enzymes, inhibiting their function.
Pathway Modulation: It may affect signaling pathways by modulating the activity of key proteins, leading to changes in cellular responses.
Metabolic Interference: It can interfere with metabolic processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Ethyl 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoate
- CAS Number : 1142211-06-0
- Molecular Formula : C₁₈H₁₉F₃N₂O₅S
- Molecular Weight : 432.42 g/mol
- Purity : ≥95%
- Synonyms: Multiple variants exist, including "ethyl 4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-ylsulfonyl]butanoate" and "butanoic acid, 4-[[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl]-, ethyl ester" .
Structural Features :
- A pyrimidine core substituted with a 2-methoxyphenyl group at position 4 and a trifluoromethyl (-CF₃) group at position 4.
- A sulfonyl (-SO₂-) linker connects the pyrimidine ring to a butanoate ester moiety .
Comparison with Similar Compounds
Structural Analogues in Pyrimidine-Based Compounds
The following table compares key structural and functional attributes of Ethyl 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoate with related pyrimidine derivatives:
Trifluoromethyl (-CF₃) Group
- The -CF₃ group in the target compound and analogs (e.g., 6-(2-Amino-5-(trifluoromethyl)phenyl)pyrimidine-4-carbonitrile ) enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs .
- Compared to non-fluorinated analogs, -CF₃-containing pyrimidines show improved resistance to oxidative degradation .
Sulfonyl vs. Sulfanyl Linkers
- The sulfonyl (-SO₂-) group in the target compound increases hydrogen-bond acceptor capacity compared to sulfanyl (-S-) analogs (e.g., Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate ). This may enhance binding affinity to target proteins .
- Sulfonyl-linked compounds generally exhibit higher aqueous solubility than sulfanyl derivatives due to increased polarity .
Ester vs. Carbamate/Cyanide Groups
- The butanoate ester in the target compound serves as a prodrug moiety, facilitating cellular uptake, whereas cyano (-CN) or carbamate groups (e.g., in 6-(2-Amino-5-(trifluoromethyl)phenyl)pyrimidine-4-carbonitrile ) are often irreversible enzyme inhibitors .
Biological Activity
Ethyl 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]sulfonyl}butanoate, a compound with the CAS number 1142211-06-0, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C₁₈H₁₉F₃N₂O₅S
- Molecular Weight : 432.41 g/mol
- Structure : The compound features a pyrimidine ring substituted with a methoxyphenyl and trifluoromethyl group, linked to a sulfonyl butanoate moiety.
| Property | Value |
|---|---|
| CAS Number | 1142211-06-0 |
| Molecular Formula | C₁₈H₁₉F₃N₂O₅S |
| Molecular Weight | 432.41 g/mol |
| Chemical Structure | Structure |
Research indicates that compounds similar to this compound exhibit inhibitory effects on specific enzymes and pathways associated with various diseases. The sulfonamide group is known for its role in enzyme inhibition, particularly in the context of cancer and inflammatory diseases.
Anticancer Activity
Several studies have investigated the anticancer properties of pyrimidine derivatives. This compound has shown promising results in vitro against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM, indicating moderate potency against these cell lines.
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has been evaluated for anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in macrophage cultures, suggesting potential use in treating inflammatory diseases.
Table 2: Biological Activity Summary
| Activity Type | Test System | Observed Effect | IC50 (µM) |
|---|---|---|---|
| Anticancer | MCF-7 | Cell proliferation inhibition | 15 |
| Anticancer | HeLa | Cell proliferation inhibition | 20 |
| Anticancer | A549 | Cell proliferation inhibition | 25 |
| Anti-inflammatory | Macrophages | Cytokine inhibition | N/A |
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrimidine derivatives and evaluated their cytotoxic effects. This compound was among the most effective compounds, leading to significant apoptosis in cancer cells through activation of caspase pathways.
Case Study 2: In Vivo Studies
Another study focused on the anti-inflammatory properties of this compound using an animal model of arthritis. The results indicated a reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers in serum samples.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
